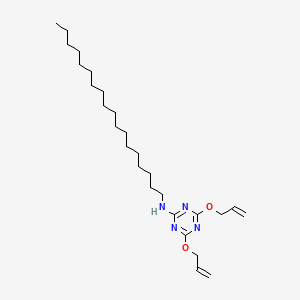
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is a synthetic compound derived from D-glutamine and L-threonine. This compound is characterized by the presence of an octadecyl ester group and a monohydrochloride salt. It is a derivative of amino acids and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride typically involves the esterification of D-glutamine with octadecanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then reacted with L-threonine to form the desired compound. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Used in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mécanisme D'action
The mechanism of action of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride involves its interaction with cellular enzymes and receptors. It is known to modulate the activity of glutamine synthetase and glutaminase, enzymes involved in the metabolism of glutamine. The compound also affects signaling pathways such as the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which play a role in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl D-Glucosamine: Another amino acid derivative with applications in regenerative medicine.
Uniqueness
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is unique due to its esterified structure and the presence of an octadecyl group, which enhances its lipophilicity and potential for use in drug delivery systems. Its ability to modulate specific enzymes and signaling pathways also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
153508-78-2 |
|---|---|
Formule moléculaire |
C27H54ClN3O5 |
Poids moléculaire |
536.2 g/mol |
Nom IUPAC |
octadecyl (2R)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C27H53N3O5.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35-27(34)23(19-20-24(28)32)30-26(33)25(29)22(2)31;/h22-23,25,31H,3-21,29H2,1-2H3,(H2,28,32)(H,30,33);1H/t22-,23-,25+;/m1./s1 |
Clé InChI |
CFAQIFRMETZEQI-VJFZGSQUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


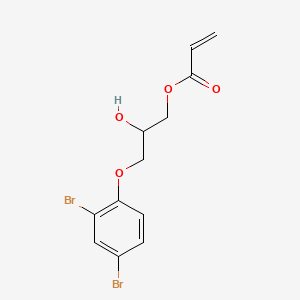




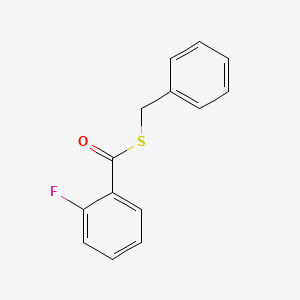
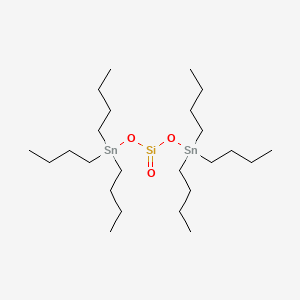
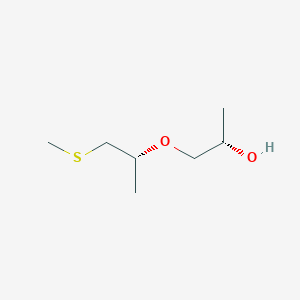
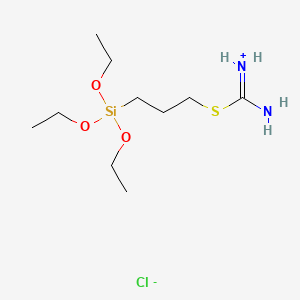
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)

